molecular formula C14H23NO3 B13009491 tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate

tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate

Cat. No.: B13009491
M. Wt: 253.34 g/mol
InChI Key: AHQQFIVLWQFLJO-HHHUOAJASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[52102,6]decane-4-carboxylate is a complex organic compound featuring a tricyclic structure with a hydroxy group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and primary use in research settings. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or amines.

Scientific Research Applications

Tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[52102,6]decane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-6-10-8-4-9(11(10)7-15)12(16)5-8/h8-12,16H,4-7H2,1-3H3/t8-,9-,10+,11-,12+/m0/s1

InChI Key

AHQQFIVLWQFLJO-HHHUOAJASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]3C[C@@H]([C@@H]2C1)[C@@H](C3)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CC(C2C1)C(C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.